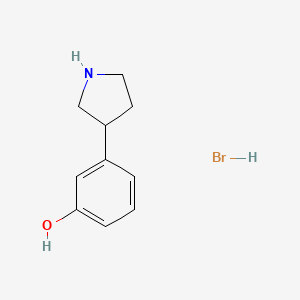

3-(Pyrrolidin-3-yl)phenol hydrobromide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(Pyrrolidin-3-yl)phenol hydrobromide is a chemical compound that features a pyrrolidine ring attached to a phenol group, with a hydrobromide saltThe presence of the pyrrolidine ring, a five-membered nitrogen-containing heterocycle, contributes to its unique chemical properties and biological activities .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Pyrrolidin-3-yl)phenol hydrobromide typically involves the construction of the pyrrolidine ring followed by its attachment to the phenol group. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the pyrrolidine ring can be synthesized from acyclic precursors through cyclization reactions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale cyclization reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final hydrobromide salt .

Análisis De Reacciones Químicas

Types of Reactions

3-(Pyrrolidin-3-yl)phenol hydrobromide can undergo various chemical reactions, including:

Oxidation: The phenol group can be oxidized to form quinones under specific conditions.

Reduction: The compound can be reduced to modify the pyrrolidine ring or the phenol group.

Substitution: The phenol group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

Substitution: Reagents like halogens or nitrating agents can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group can yield quinones, while substitution reactions can introduce various functional groups onto the phenol ring .

Aplicaciones Científicas De Investigación

Organic Synthesis

3-(Pyrrolidin-3-yl)phenol hydrobromide serves as a valuable building block in organic synthesis. It is utilized to create more complex molecules, particularly in the development of pharmaceuticals. Its unique structure allows for the introduction of various functional groups through electrophilic aromatic substitution reactions.

The compound exhibits significant biological activity, making it a candidate for studying interactions with various biological targets:

- Neuropharmacology: Research indicates that compounds with pyrrolidine rings can influence neurotransmitter systems, potentially leading to new treatments for neurological disorders.

- Antimicrobial Properties: Studies have shown that derivatives of pyrrolidine compounds can exhibit activity against specific bacterial strains, suggesting potential applications in antibiotic development.

Pharmaceutical Development

Due to its pharmacokinetic properties, this compound is being investigated for its potential use in drug formulations. The compound's ability to modify physicochemical parameters enhances its suitability as a drug candidate.

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various pyrrolidine derivatives, including this compound, against Mycobacterium abscessus. Results indicated that certain derivatives demonstrated promising inhibitory effects, highlighting their potential as novel antibiotics .

Case Study 2: Neuropharmacological Effects

Research focused on the interaction of pyrrolidine derivatives with neuronal acetylcholine receptors revealed that modifications to the pyrrolidine structure could enhance binding affinity and selectivity. This suggests that this compound could be explored further for therapeutic applications in addiction treatment .

Mecanismo De Acción

The mechanism of action of 3-(Pyrrolidin-3-yl)phenol hydrobromide involves its interaction with specific molecular targets. The pyrrolidine ring can interact with various enzymes and receptors, potentially modulating their activity. The phenol group can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological activity .

Comparación Con Compuestos Similares

Similar Compounds

Pyrrolidine: A simple five-membered nitrogen-containing ring.

Phenol: A hydroxyl group attached to a benzene ring.

Pyrrolidin-2-one: A lactam derivative of pyrrolidine.

Uniqueness

3-(Pyrrolidin-3-yl)phenol hydrobromide is unique due to the combination of the pyrrolidine ring and the phenol group, which imparts distinct chemical and biological properties. This combination allows for diverse applications in various fields, setting it apart from simpler compounds like pyrrolidine or phenol .

Actividad Biológica

3-(Pyrrolidin-3-yl)phenol hydrobromide is a compound characterized by the presence of a pyrrolidine ring attached to a phenolic structure. This unique combination imparts significant biological activity, making it a subject of interest in medicinal chemistry and pharmacology. The compound's potential therapeutic applications span various fields, including oncology, infectious diseases, and neuropharmacology.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. Pyrrolidine derivatives are known to engage in several mechanisms:

- Receptor Binding : The compound may bind to various receptors, influencing signaling pathways.

- Enzyme Inhibition : It can inhibit enzymes involved in critical biochemical pathways, such as proteases, which are vital for viral replication and cancer cell proliferation .

- Antioxidant Activity : The phenolic group contributes to its ability to scavenge free radicals, thus exerting protective effects against oxidative stress.

Biological Activities

Research indicates that this compound exhibits a range of biological activities:

- Anticancer Properties : Studies have shown that pyrrolidine derivatives can induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including the modulation of gene expression involved in cell cycle regulation .

- Antimicrobial Activity : The compound has demonstrated efficacy against various bacterial and fungal strains, suggesting potential applications in treating infections.

- Neuropharmacological Effects : There is emerging evidence that pyrrolidine compounds may influence neurotransmitter systems, potentially offering therapeutic benefits for neurodegenerative diseases .

Pharmacokinetics

The pharmacokinetic profile of this compound includes parameters such as absorption, distribution, metabolism, and excretion (ADME). Factors influencing these properties include:

- Chemical Structure : The presence of the pyrrolidine ring and phenolic group affects solubility and permeability.

- Route of Administration : Different routes (oral, intravenous) can significantly alter the bioavailability of the compound.

- Metabolic Stability : Research indicates that the compound may undergo metabolic transformations that could influence its therapeutic efficacy and safety profile .

Case Studies

Several studies have explored the biological activity of pyrrolidine derivatives similar to this compound:

- Antiviral Activity : A study reported that pyrrolidine derivatives exhibited significant inhibitory effects on HIV protease, highlighting their potential as antiviral agents. The incorporation of specific substituents enhanced potency against viral targets .

- Cancer Research : In vitro studies demonstrated that derivatives containing the pyrrolidine moiety induced apoptosis in various cancer cell lines. These findings suggest a mechanism involving the activation of pro-apoptotic pathways while inhibiting anti-apoptotic factors .

Biochemical Pathways

The interaction of this compound with biochemical pathways can lead to diverse cellular effects:

| Pathway | Effect |

|---|---|

| Apoptosis | Induction of cell death in cancer cells |

| Antioxidant Defense | Scavenging free radicals |

| Enzyme Inhibition | Blocking key metabolic enzymes |

Propiedades

IUPAC Name |

3-pyrrolidin-3-ylphenol;hydrobromide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13NO.BrH/c12-10-3-1-2-8(6-10)9-4-5-11-7-9;/h1-3,6,9,11-12H,4-5,7H2;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LGOSCNKHZYYPAS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCC1C2=CC(=CC=C2)O.Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14BrNO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38175-32-5 |

Source

|

| Record name | Phenol, 3-(3-pyrrolidinyl)-, hydrobromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=38175-32-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.